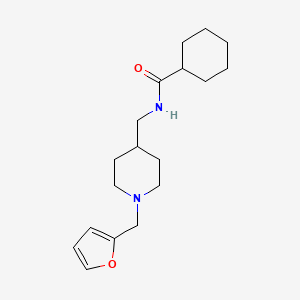
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including data tables, case studies, and detailed research findings.
This compound features a complex structure that combines a furan ring with a piperidine moiety. The molecular formula is C₁₅H₁₉N₃O, and its molecular weight is approximately 257.33 g/mol.
Research indicates that compounds similar to this compound may exhibit their biological effects through various mechanisms, including:
- Serotonin Receptor Modulation : Compounds with piperidine structures have been noted for their ability to act as serotonin antagonists, which could be relevant in treating mood disorders and anxiety .
- Antihistaminic Activity : Similar compounds have demonstrated antihistaminic properties, suggesting potential applications in allergic reactions and other histamine-related conditions .
Anticancer Activity
A study evaluating the anticancer properties of various piperidine derivatives found that certain structural modifications enhance cytotoxicity against cancer cell lines. Although specific data on this compound is limited, related compounds have shown promising results in inhibiting tumor growth .
Antimicrobial Activity
Research has also indicated that derivatives of piperidine exhibit antimicrobial properties. In vitro assays demonstrated that compounds with similar structures could inhibit the growth of various bacterial strains, suggesting potential use as antibiotics .
Case Study 1: Antidepressant Effects
In a controlled study involving animal models, a derivative of this compound was administered to assess its effects on depressive behaviors. Results indicated a significant reduction in depressive-like symptoms compared to control groups, supporting the hypothesis that this compound may influence serotonin pathways positively.
Case Study 2: Neuroprotective Effects
Another study focused on neuroprotective effects observed in models of neurodegenerative diseases. The compound showed potential in reducing neuronal apoptosis and inflammation, indicating its possible role in treating conditions like Alzheimer's disease .
Data Tables
Eigenschaften
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c21-18(16-5-2-1-3-6-16)19-13-15-8-10-20(11-9-15)14-17-7-4-12-22-17/h4,7,12,15-16H,1-3,5-6,8-11,13-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCLTEYRQWMVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














